molecular formula C13H19N3S B11737579 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11737579
M. Wt: 249.38 g/mol
InChI Key: UIMXCECKABQYSN-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.

    Alkylation: The methyl and isobutyl groups can be introduced through alkylation reactions using methyl iodide and isobutyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the thiophene group.

    3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but lacks the thiophene and N-methyl groups.

    N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but lacks the methyl and isobutyl groups.

Uniqueness

The presence of the thiophene ring, methyl group, and isobutyl group in 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine contributes to its unique chemical properties and potential applications. These structural features may enhance its biological activity, stability, and solubility compared to similar compounds.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-9-13(11(3)15-16)14-7-12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

UIMXCECKABQYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CS2)CC(C)C

Origin of Product

United States

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